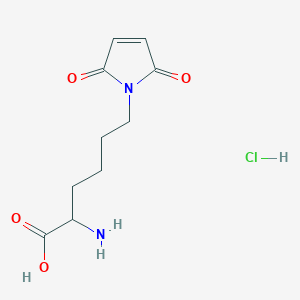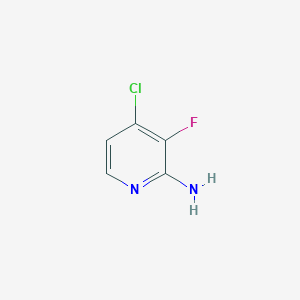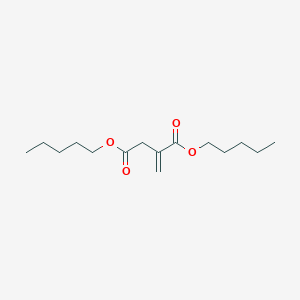
Itaconic acid diamylester
Übersicht
Beschreibung
Itaconic acid diamylester is a useful research compound. Its molecular formula is C15H26O4 and its molecular weight is 270.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Itaconic acid diamylester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Itaconic acid diamylester including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biotechnological Production and Sustainable Approach
Itaconic acid (IA) is pivotal for the creation of environmentally friendly biopolymers from renewable feedstock, aligning with circular bioeconomy strategies focused on repair, reuse, and recycling. IA, obtained predominantly through Aspergillus terreus fermentation, is integral for synthesizing various novel biopolymers. These include drug carriers, intelligent food packaging, antimicrobial biopolymers, hydrogels in water treatment, and superabsorbent polymers. Its trifunctional structure facilitates diverse applications, also showcasing antimicrobial, anti-inflammatory, and antitumor activities. IA's production from renewable sources is vital for a sustainable future and its role in polymer synthesis poses ongoing challenges and opportunities in biopolymer chemistry and technology (Teleky & Vodnar, 2021).
Downstream Process Development in Manufacturing
The separation of IA from fermented broth significantly impacts production costs. Efficient downstream processes are essential for sustainable and economically viable biorefineries. Techniques like crystallization, precipitation, extraction, electrodialysis, diafiltration, pertraction, and adsorption are employed. However, alternative methods like membrane separation, reactive extraction, and adsorption in fixed bed columns show promise for improving IA recovery and purification, suggesting areas for further development in IA production (Magalhães et al., 2016).
Fermentative Production and Industrial Applications
IA is used as a platform chemical for producing various value-added chemicals, like biofuel components and ionomer cements. The shift from petrochemical to fermentative IA production is motivated by sustainability and fossil fuel depletion. Various microorganisms like Aspergillus terreus have been employed, with interests in using lignocellulosic materials for IA production. The wide application range of IA in textiles, chemicals, and pharmaceutical industries makes it a potential substitute for petro-based chemicals in various applications (El-Imam & Du, 2014).
Renewable Polymers and Enhanced Functionality
The creation of sustainable chemical industries heavily relies on renewable materials. IA, notable for its low cost and large annual production, is transformed into degradable or recyclable polymers with diverse applications. Efficient synthesis of renewable thermosets and thermoplastics derived almost entirely from IA has been achieved. These polymers, with their high molar masses and tunable properties, offer a range of applications, suggesting IA's potential in producing versatile and high-value polymers (Trotta et al., 2019).
Eigenschaften
IUPAC Name |
dipentyl 2-methylidenebutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O4/c1-4-6-8-10-18-14(16)12-13(3)15(17)19-11-9-7-5-2/h3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCKCUVRQPTKTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CC(=C)C(=O)OCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Itaconic acid diamylester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



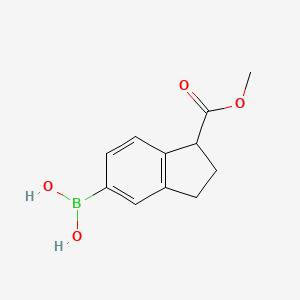
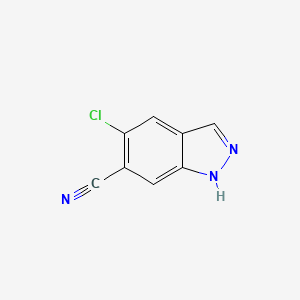
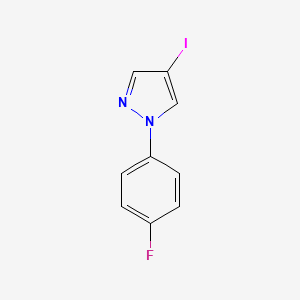
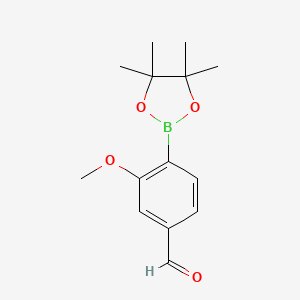
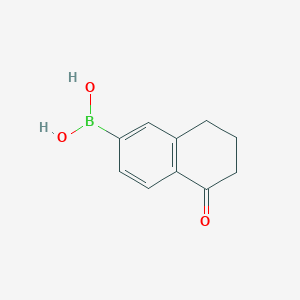
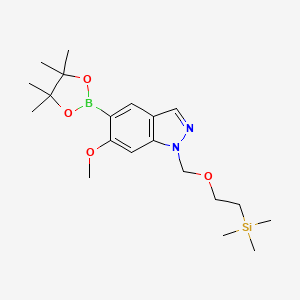
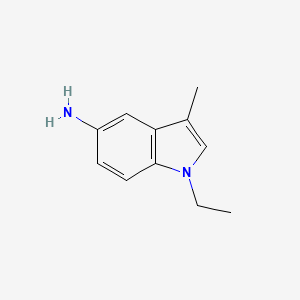
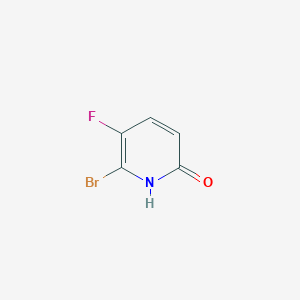
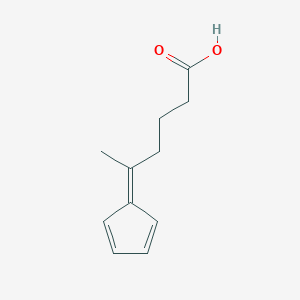
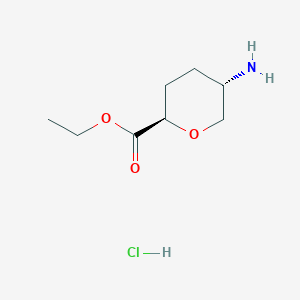
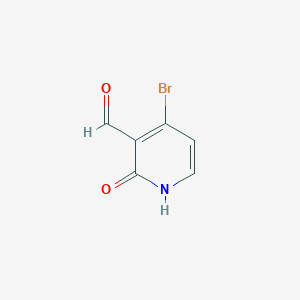
![5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester](/img/structure/B8269623.png)
